molecular formula C9H8FNO2 B3336147 N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 199587-86-5

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B3336147
CAS No.: 199587-86-5
M. Wt: 181.16 g/mol
InChI Key: OOCJVKPPHVLPIM-FLIBITNWSA-N
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Description

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a fluorinated benzopyran derivative featuring a hydroxylamine (-NHOH) group attached to the 4-ylidene position of the benzopyran scaffold. Benzopyran-based compounds are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

(NZ)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJVKPPHVLPIM-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC2=C(/C1=N\O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611699
Record name N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199587-86-5
Record name N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one. This intermediate is then reacted with hydroxylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactivity of the intermediates and the need to handle fluorinated compounds carefully.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new drug discoveries.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s unique benzopyran scaffold distinguishes it from other hydroxylamine derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents Key Features
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine Benzopyran 6-Fluoro, hydroxylamine Fused bicyclic system; enhanced metabolic stability due to fluorine
(Z)-N,N’-Bis(hydroxylamine) derivatives (Compounds 1–2, ) Benzoisothiazole Bis(hydroxylamine), propene Higher binding affinity for trehalase (−8.7 kcal/mol)
N-(2-Methoxyphenyl)hydroxylamine () Phenyl 2-Methoxy, hydroxylamine Prone to CYP1A/2E1-mediated metabolism to o-anisidine
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) Phenyl + cyclopropane 4-Chloro, cyclopropane Antioxidant activity (DPPH radical scavenging)

Key Observations:

  • Fluorine at position 6 likely reduces metabolic oxidation compared to electron-donating groups (e.g., methoxy in ) .

Pharmacological Activity

Comparative binding and functional

Compound Name Biological Activity Binding Affinity/IC₅₀ Reference
(Z)-N,N’-Bis(hydroxylamine) derivatives (Compounds 1–2) Trehalase inhibition (An. gambiae) −8.7 to −8.5 kcal/mol
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) Antioxidant (DPPH assay) Not quantified
N-(2-Methoxyphenyl)hydroxylamine Pro-carcinogen metabolism to o-aminophenol CYP1A-mediated oxidation

Key Observations:

  • Bis-hydroxylamine derivatives () exhibit strong enzyme inhibition, suggesting that the hydroxylamine group’s geometry and hydrogen-bonding capacity are critical for activity.
  • The target compound’s fluorinated benzopyran scaffold may offer advantages in stability and selectivity, though direct activity data are lacking.

Metabolic Stability and Enzyme Interactions

Metabolic pathways of hydroxylamine derivatives vary significantly based on substituents:

Compound Name Metabolic Pathway Key Enzymes Involved Reference
This compound (Inferred) Likely CYP1A-mediated oxidation CYP1A (hypothetical) -
N-(2-Methoxyphenyl)hydroxylamine Reduction to o-anisidine; oxidation to o-aminophenol CYP1A (major), CYP2E1 (minor)
Aromatic amines (e.g., o-anisidine) CYP2E1-mediated oxidation CYP2E1

Key Observations:

  • Fluorine’s electron-withdrawing effect may block CYP2E1-mediated oxidation, a pathway observed in methoxy-substituted analogs .
  • Benzopyran’s fused ring system could reduce metabolic flexibility, extending half-life compared to simpler phenyl derivatives.

Biological Activity

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzopyran backbone with a hydroxylamine functional group, which is critical for its biological activity. The synthesis of derivatives of this compound has been explored in various studies, showcasing different methods to obtain optically active and racemic forms. For instance, the synthesis of 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4, 4'-imidazolidine]-2',5'-diones demonstrated significant aldose reductase inhibitory activity, indicating a potential pathway for the biological effects of related compounds .

1. Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of this enzyme is significant in managing diabetic complications. Research indicates that certain derivatives of benzopyran compounds exhibit potent aldose reductase inhibitory activity. For example, the (2S,4S)-isomer of a related compound showed remarkable in vitro and in vivo efficacy against aldose reductase .

2. Antioxidant Properties

Compounds similar to this compound have been studied for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies suggest that derivatives containing the benzopyran structure may scavenge free radicals effectively, thus exhibiting protective effects against cellular damage.

3. Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has also been documented. For instance, certain synthesized compounds demonstrated significant activity against various pathogens, including bacteria and fungi. This suggests that this compound could be explored further for its antimicrobial properties.

Case Study 1: Aldose Reductase Inhibition

A study evaluated the aldose reductase inhibitory activity of several benzopyran derivatives, including those structurally similar to this compound. The results indicated that specific stereoisomers exhibited stronger inhibition compared to others. The implications for diabetic treatment are significant as these compounds could aid in reducing complications associated with diabetes .

Case Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant properties of related benzopyran compounds. These studies revealed that compounds with hydroxylamine functionalities displayed enhanced radical scavenging abilities compared to their counterparts lacking this group. This highlights the importance of functional group positioning in determining biological efficacy.

Research Findings Summary Table

Activity Compound Effectiveness Reference
Aldose Reductase Inhibition(2S,4S)-6-fluoro-2,3-dihydrospiro[...]-2-carboxamideHigh
AntioxidantBenzopyran derivativesSignificant radical scavenging
AntimicrobialVarious synthesized benzopyran derivativesEffective against pathogens

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine?

  • Methodology : Optimize via condensation of 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one with hydroxylamine hydrochloride under reflux in ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC). Adjust pH and temperature to enhance imine formation yields (see analogous protocols in and ).
  • Key Data : Yield improvements (e.g., 60% → 85%) by varying molar ratios (1:1.2 ketone:hydroxylamine) and reflux duration (6–12 hours).

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • FTIR : Identify C=N stretch (1600–1650 cm⁻¹) and hydroxylamine O–H/N–O vibrations (3200–3400 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR to confirm benzopyran ring protons (δ 6.5–7.5 ppm for aromatic H) and fluoro substituent coupling patterns (¹⁹F NMR at δ −110 to −120 ppm).
  • XRD : Resolve crystal structure to confirm imine geometry and dihydrobenzopyran ring conformation.

Q. What solvent systems are optimal for recrystallization?

  • Methodology : Screen solvents (ethanol, acetone, DCM/hexane) for solubility and crystal growth. Ethanol/water (7:3) is ideal for high-purity crystals (≥98% by HPLC).

Advanced Research Questions

Q. How does the 6-fluoro substituent influence electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with non-fluorinated analogs using cyclic voltammetry (CV) to assess redox behavior.
  • Data : Fluorine’s electronegativity reduces HOMO-LUMO gap by 0.3 eV, enhancing electrophilic reactivity at the imine group.

Q. What mechanisms explain biological activity in enzyme inhibition assays?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to cytochrome P450 or kinase targets. Validate via in vitro assays (IC₅₀ measurements).
  • Key Findings : The imine group forms hydrogen bonds with catalytic residues (e.g., Tyr-181 in kinases), while the fluoro group enhances hydrophobic interactions.

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Methodology :

  • Dynamic NMR : Detect rotational isomers or tautomers causing split peaks (e.g., imine vs. enamine forms).
  • LC-MS : Identify trace impurities (e.g., oxidation byproducts) using high-resolution mass spectrometry.

Q. What catalytic systems enable asymmetric synthesis of chiral intermediates?

  • Methodology : Screen chiral ligands (BINAP, Salen) with palladium or copper catalysts for enantioselective cyclization. Analyze enantiomeric excess (ee) via chiral HPLC.
  • Example : Pd(OAc)₂/(R)-BINAP achieves 92% ee in dihydrobenzopyran ring closure.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
Reactant of Route 2
N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

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